A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Bromo-4-hydroxybenzaldehyde
Introduction
2-Bromo-4-hydroxybenzaldehyde is an aromatic aldehyde with the chemical formula C₇H₅BrO₂.[1] It belongs to the class of substituted benzaldehydes and is a valuable intermediate in organic synthesis. Its structure incorporates a hydroxyl group and a bromine atom on the benzene (B151609) ring, ortho and meta to the aldehyde group, respectively. This substitution pattern provides a unique combination of reactive sites, making it a versatile building block for the synthesis of more complex molecules, including those with potential pharmaceutical applications. This guide provides a detailed overview of its properties, synthesis, and reactivity for professionals in research and development. The CAS Number for 2-Bromo-4-hydroxybenzaldehyde is 22532-60-1.[1][2][3]
Chemical and Physical Properties
The physicochemical properties of 2-Bromo-4-hydroxybenzaldehyde are essential for its handling, application in reactions, and purification. Below is a summary of its key properties. Data for the closely related and more extensively documented isomer, 4-Bromo-2-hydroxybenzaldehyde, is also included for comparative purposes.
| Property | Value | Reference(s) |
| CAS Number | 22532-60-1 | [1][2] |
| Molecular Formula | C₇H₅BrO₂ | [1] |
| Molecular Weight | 201.02 g/mol | [1] |
| IUPAC Name | 2-bromo-4-hydroxybenzaldehyde | [1] |
| Synonyms | Not widely specified | |
| Appearance | Solid (inferred) | |
| Melting Point | Data not available | |
| Comparative Isomer MP | 50-54 °C (4-Bromo-2-hydroxybenzaldehyde) | [4] |
| Boiling Point | Data not available | |
| Comparative Isomer BP | 256.2 °C (4-Bromo-2-hydroxybenzaldehyde) | [4][5] |
| Solubility | Soluble in methanol, chloroform (B151607), dichloromethane, ethyl acetate (B1210297) (inferred from isomers) | [6][7] |
Experimental Protocols: Synthesis
The synthesis of 2-Bromo-4-hydroxybenzaldehyde can be achieved through various methods. Below are detailed protocols based on literature procedures.
Synthesis from m-Bromophenol (Reimer-Tiemann Reaction Adaptation)
This method involves the formylation of m-bromophenol.
Materials:
-
m-Bromophenol
-
30% aqueous sodium hydroxide (B78521) solution
-
Ethanol
-
Chloroform
-
10N Hydrochloric acid
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of 30% aqueous sodium hydroxide (160 mL) is mixed with 3-bromophenol (B21344) (10.04 g, 58 mmol).[8]
-
The mixture is heated to a temperature of 70-75 °C.[8]
-
Ethanol (5 mL) is added to the mixture at once.[8]
-
Chloroform (28 mL, 0.35 mol) is then added slowly in a dropwise manner while maintaining the temperature at 75 °C.[8]
-
After the addition of chloroform is complete, the reaction is held at 75 °C for 1 hour, followed by continuous stirring at the same temperature for an additional 3 hours.[8]
-
The reaction mixture is then cooled to room temperature and acidified using 10N hydrochloric acid.[8]
-
By-products are largely removed through steam distillation.[8]
-
The remaining residue is cooled, and the resulting precipitate is collected by filtration.[8]
-
The crude product is purified using silica gel column chromatography with a hexane/ethyl acetate (2:1, v/v) eluent to yield pure 2-bromo-4-hydroxybenzaldehyde.[8]
Synthesis from 4-Hydroxybenzaldehyde (B117250) (Bromination)
This protocol describes the direct bromination of 4-Hydroxybenzaldehyde.
Materials:
-
4-Hydroxybenzaldehyde
-
Acetonitrile (B52724) (CH₃CN)
-
Hydrogen bromide (HBr)
-
1,2-diphenyl-1,1,2,2-tetrahydroperoxyethane (THPDPE)
-
Sodium sulfite (B76179) (Na₂SO₃) solution (3M)
-
Hexane
-
Ethyl acetate
-
Silica gel
Procedure:
-
A solution of 4-hydroxybenzaldehyde (1 mmol) is prepared in acetonitrile (4 mL).[8]
-
Hydrogen bromide and THPDPE are added to the solution, which is then stirred at room temperature.[8]
-
Upon completion of the reaction, 3M sodium sulfite solution (1 mL) is added, followed by water (10 mL).[8]
-
The mixture is stirred until a precipitate forms.[8]
-
The product is collected by filtration.[8]
-
Further purification is carried out using silica-packed column chromatography with a hexane-ethyl acetate eluent.[8]
Reactivity and Applications in Drug Development
While specific reaction pathways for 2-Bromo-4-hydroxybenzaldehyde are not as extensively documented as its isomers, its chemical behavior can be inferred from its functional groups. The aldehyde group is susceptible to nucleophilic attack and condensation reactions, the hydroxyl group can be alkylated or acylated, and the bromine atom can participate in cross-coupling reactions. Derivatives of closely related bromo-hydroxybenzaldehydes have shown significant biological activity, highlighting the potential of this structural class in medicinal chemistry.
Key Reactions and Potential Applications
-
Schiff Base Formation: The aldehyde group readily reacts with primary amines to form Schiff bases (imines). These compounds are known for their wide range of biological activities, including antimicrobial and anticancer properties.[9][10]
-
Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds, often catalyzed by a base, leads to the formation of α,β-unsaturated systems. This is a key step in the synthesis of coumarins, which are important scaffolds in medicinal chemistry and materials science.[10][11]
-
Wittig Reaction: The aldehyde can be converted to an alkene using a phosphorus ylide, providing a route to various substituted styrene (B11656) derivatives.[10]
-
Cross-Coupling Reactions: The C-Br bond can be functionalized using palladium-catalyzed reactions like Suzuki or Heck couplings, allowing for the introduction of new carbon-carbon bonds.
Derivatives of salicylaldehydes are known to possess antimicrobial and antifungal properties.[4] For instance, Schiff bases derived from 5-bromosalicylaldehyde (B98134) have been investigated for their anticancer activities.[4] The isomer 2-bromo-5-hydroxybenzaldehyde (B121625) has been used as a reactant in the synthesis of inhibitors for PDE4 and BCL-XL, which are relevant targets in cancer therapy.[7] These examples underscore the potential of 2-Bromo-4-hydroxybenzaldehyde as a precursor for novel therapeutic agents.
Conclusion
2-Bromo-4-hydroxybenzaldehyde is a valuable chemical intermediate with significant potential for the synthesis of complex organic molecules. Its distinct functional groups offer multiple avenues for chemical modification, making it a versatile tool for researchers in organic synthesis and drug discovery. While detailed studies on this specific isomer are less common than for its positional isomers, the established reactivity of the bromo-hydroxybenzaldehyde scaffold points to a wide range of potential applications, particularly in the development of novel therapeutic agents and functional materials. The synthetic protocols and reactivity patterns outlined in this guide provide a solid foundation for its use in advanced research and development projects.
References
- 1. 2-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 11084866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 22532-60-1|2-Bromo-4-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 3. 2-Bromo-4-hydroxybenzaldehyde [oakwoodchemical.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Bromo-2-hydroxybenzaldehyde | 22532-62-3 | FB11113 [biosynth.com]
- 6. 4-Bromo-2-hydroxybenzaldehyde - Safety Data Sheet [chemicalbook.com]
- 7. lifechempharma.com [lifechempharma.com]
- 8. Benzaldehyde, 2-broMo-4-hydroxy synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
